molecular formula C18H15NO3 B11835715 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate

Cat. No.: B11835715
M. Wt: 293.3 g/mol
InChI Key: PAUKKOWJJYJSLA-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is a complex organic compound that features a quinoline ring system attached to a cyclohexa-2,5-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline-8-carboxylic acid with a suitable cyclohexa-2,5-dien-1-yl derivative under acidic or basic conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives and cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is unique due to its specific substitution pattern on the quinoline ring and the presence of the cyclohexa-2,5-dien-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate

InChI

InChI=1S/C18H15NO3/c20-15-8-6-13(7-9-15)10-12-22-18(21)16-5-1-3-14-4-2-11-19-17(14)16/h1-9,11,13H,10,12H2

InChI Key

PAUKKOWJJYJSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)OCCC3C=CC(=O)C=C3)N=CC=C2

Origin of Product

United States

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